molecular formula C15H19NO9 B1354340 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide CAS No. 52443-07-9

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

Cat. No. B1354340
CAS RN: 52443-07-9
M. Wt: 357.31 g/mol
InChI Key: URSBDPDTERVBDN-AIEDFZFUSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a chemical compound with the linear formula C15H19NO9 . It is commonly employed in the synthesis of carbohydrates and glycoconjugates for studying cell-surface interactions, such as carbohydrate-protein recognition .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide has been analyzed in various studies . The compound has a complex structure with multiple functional groups, including acetyl and cyanide groups. The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide have been analyzed . The compound has a molecular weight of 348.30 g/mol . It contains several functional groups, including acetyl and cyanide groups, which contribute to its reactivity .

Scientific Research Applications

Organic Synthesis Reagent

This compound is used as a reagent in organic synthesis, particularly in N- and S- galactosylation reactions and the synthesis of various saccharide fragments which are crucial in the development of complex organic molecules .

Antibacterial and Antioxidant Activities

Derivatives of this compound have been shown to exhibit antibacterial and antioxidant activities . This is particularly important in the development of new medications and treatments for various diseases .

Anticancer Activity

There has been research into thioureas containing a glucose moiety derived from similar compounds that have shown potential anticancer activity . This could lead to new treatments for cancer .

Synthesis of Derivatives

The compound is also used in the synthesis of various derivatives which have potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBDPDTERVBDN-AIEDFZFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472551
Record name (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

CAS RN

52443-07-9
Record name (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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